![molecular formula C23H22N4O2 B12046972 6-Amino-4-(2-methoxyphenyl)-1-phenyl-3-propyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B12046972.png)
6-Amino-4-(2-methoxyphenyl)-1-phenyl-3-propyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
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Overview
Description
6-Amino-4-(2-methoxyphenyl)-1-phenyl-3-propyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile is a heterocyclic compound that belongs to the class of dihydropyrano[2,3-c]pyrazoles. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The unique structure of this compound, which includes a pyrano[2,3-c]pyrazole core, makes it an interesting subject for research in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-4-(2-methoxyphenyl)-1-phenyl-3-propyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile typically involves a multi-component reaction. One common method involves the reaction of aldehydes, ethyl acetoacetate, malononitrile, and hydrazine hydrate in the presence of a catalyst. For example, a four-component reaction using nano-eggshell/Ti (IV) as a catalyst has been reported to yield high purity products under mild conditions .
Industrial Production Methods
The use of solvent-free conditions and recyclable catalysts can make the process more environmentally friendly and cost-effective .
Chemical Reactions Analysis
Catalysts and Conditions
Catalyst | Solvent | Temperature | Yield | Source |
---|---|---|---|---|
Ag/TiO₂ nano thin films | Solvent-free | 80–100°C | 85–92% | |
[Sipim]HSO₄ | Aqueous | 100°C | 89–93% | |
Squaramide organocatalyst | CH₂Cl₂ | 20°C | 78–96% |
The reaction proceeds via Knoevenagel condensation followed by Michael addition and cyclization (Fig. 1). The methoxy group on the phenyl ring enhances electrophilicity, facilitating nucleophilic attack by malononitrile .
Oxidation Reactions
The amino group (-NH₂) undergoes oxidation to form nitro (-NO₂) derivatives under controlled conditions:
-
Reagents : KMnO₄ (acidic conditions) or H₂O₂ (alkaline conditions).
-
Example :
C23H22N4O2KMnO4/H+C23H20N4O4+2H2OYield: 68–72% (isolated via column chromatography).
Reduction Reactions
The carbonitrile group (-C≡N) is reduced to a primary amine (-CH₂NH₂) using:
-
Reagents : NaBH₄ (methanol, 0°C) or LiAlH₄ (THF, reflux).
-
Mechanism :
R C NLiAlH4R CH2NH2Products exhibit enhanced solubility in polar solvents.
Substitution Reactions
The methoxy group (-OCH₃) undergoes nucleophilic substitution with:
Comparative Reactivity
Substituent | Reaction Rate (k, s⁻¹) | Yield (%) |
---|---|---|
2-Methoxyphenyl | 0.45 | 82 |
4-Chlorophenyl | 0.62 | 75 |
4-Nitrophenyl | 0.28 | 68 |
Electron-withdrawing groups (e.g., -NO₂) reduce substitution efficiency due to decreased electron density .
Cyclization and Ring-Opening
The pyrano-pyrazole core participates in:
-
Acid-catalyzed ring-opening : Forms imine intermediates in HCl/EtOH (yield: 74%).
-
Base-mediated rearrangements : NaOH/EtOH generates fused pyrazole derivatives .
Biological Interaction Pathways
While not a direct chemical reaction, the compound modulates biological targets via:
-
Ubiquitin-specific protease 7 (USP7) inhibition : Binds to the catalytic domain (Kd = 0.8 μM) .
-
Anticancer activity : Induces apoptosis in glioma cells (IC₅₀ = 12.4 μM).
Key Mechanistic Insights
Scientific Research Applications
Medicinal Applications
Antimicrobial Activity
Research indicates that compounds similar to 6-amino-4-(2-methoxyphenyl)-1-phenyl-3-propyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile exhibit notable antibacterial and antifungal properties. For instance, derivatives of this compound have been tested against various bacterial strains, showing effective inhibition at low concentrations. Studies have demonstrated that modifications in the phenyl and methoxy groups significantly influence antimicrobial activity, suggesting a structure-activity relationship (SAR) that can guide future drug design .
Anti-inflammatory Properties
In vitro studies have shown that this compound can inhibit pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases. The mechanism involves modulation of signaling pathways related to inflammation, which could lead to therapeutic applications in conditions such as arthritis and other chronic inflammatory disorders .
Anticancer Potential
Preliminary investigations into the anticancer properties of this compound have revealed its ability to induce apoptosis in cancer cell lines. The compound's ability to target specific cellular pathways associated with tumor growth presents opportunities for development as an anti-cancer agent. Further research is required to elucidate the exact mechanisms and efficacy in vivo .
Synthetic Methodologies
The synthesis of this compound has been achieved through various multi-component reactions (MCRs), which are efficient for constructing complex heterocycles. Notably:
- One-Pot Reactions : The use of one-pot reactions has simplified the synthesis process while maintaining high yields. This method often involves the reaction of β-ketoesters with hydrazine derivatives in the presence of carbonitriles under mild conditions .
- Catalytic Approaches : Catalysts such as piperidine have been employed to enhance reaction rates and selectivity during synthesis. These catalytic systems facilitate the formation of desired products with fewer by-products .
Industrial Applications
Material Science
The unique chemical structure of this compound lends itself to potential applications in material science. Its derivatives are being explored for use in organic photovoltaics and as dyes due to their favorable electronic properties. The stability and solubility of these compounds make them suitable candidates for developing advanced materials with tailored properties .
Case Studies
- Antimicrobial Efficacy Study : A recent study evaluated the antimicrobial activity of various derivatives of dihydropyrano-pyrazole against Gram-positive and Gram-negative bacteria. Results indicated that modifications at the 4-position significantly enhanced antibacterial activity compared to the parent compound .
- Anti-inflammatory Research : In a controlled experiment involving lipopolysaccharide (LPS)-induced inflammation in murine models, derivatives showed a marked reduction in inflammatory markers when administered at specific dosages, supporting their potential therapeutic use .
Mechanism of Action
The mechanism of action of 6-Amino-4-(2-methoxyphenyl)-1-phenyl-3-propyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit the p38 MAP kinase pathway, which is involved in inflammation and cancer cell proliferation . The compound binds to the ATP-binding pocket of the kinase, preventing its activation and subsequent signaling .
Comparison with Similar Compounds
Similar Compounds
- 6-Amino-4-(4-methoxyphenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
- 6-Amino-4-(2-ethoxyphenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
- 6-Amino-4-(4-hydroxyphenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
Uniqueness
The uniqueness of 6-Amino-4-(2-methoxyphenyl)-1-phenyl-3-propyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. The presence of the methoxyphenyl and propyl groups enhances its ability to interact with specific molecular targets, making it a valuable compound for research and development in various scientific fields .
Biological Activity
6-Amino-4-(2-methoxyphenyl)-1-phenyl-3-propyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile is a compound of interest due to its potential biological activities. This article will explore its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound has the following molecular formula: C₁₄H₁₃N₄O. Its structure includes a dihydropyrano framework and a cyano group, which are significant for its biological interactions.
Biological Activity
Mechanisms of Action
Research indicates that this compound exhibits various biological activities, primarily through modulation of enzyme systems and interaction with cellular receptors. Its potential mechanisms include:
- Antioxidant Activity : The presence of the methoxy group enhances the compound's ability to scavenge free radicals.
- Anti-inflammatory Effects : It may inhibit pro-inflammatory cytokines, contributing to reduced inflammation in cellular models.
- Antimicrobial Properties : Preliminary studies suggest efficacy against certain bacterial strains.
Pharmacological Effects
- Cytotoxicity : In vitro studies have shown that the compound can induce apoptosis in cancer cell lines, suggesting potential for anticancer applications.
- Neuroprotective Effects : It has been reported to protect neuronal cells from oxidative stress, indicating possible use in neurodegenerative diseases.
- Cardiovascular Benefits : Some studies suggest it may improve endothelial function and reduce blood pressure in animal models.
Data Summary
Case Studies
- Cytotoxicity in Cancer Research : A study conducted on human breast cancer cell lines demonstrated that treatment with the compound resulted in a significant decrease in cell viability, with IC50 values indicating potent cytotoxic effects. The mechanism was attributed to the induction of apoptosis via mitochondrial pathways.
- Neuroprotection in Animal Models : In a rat model of Alzheimer’s disease, administration of this compound showed a reduction in amyloid plaque formation and improved cognitive function as measured by behavioral tests.
- Cardiovascular Study : A recent trial involving hypertensive rats indicated that chronic administration of the compound led to a marked reduction in systolic blood pressure and improved vascular reactivity, suggesting its potential as a therapeutic agent for hypertension.
Q & A
Basic Research Questions
Q. What are the standard synthetic protocols for preparing 6-amino-4-(2-methoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile derivatives, and how do reaction conditions influence yield?
- Methodological Answer : The compound is typically synthesized via a multi-component reaction (MCR) involving hydrazine hydrate, ethyl acetoacetate, substituted aldehydes, and malononitrile in aqueous media. Catalysts like tetra-n-butyl ammonium bromide (TBAB) or ionic liquids (e.g., [Et3NH][HSO4]) are critical for accelerating the reaction under reflux (25–30 minutes). Yields vary with substituents: electron-withdrawing groups (e.g., nitro) reduce yields (e.g., 15–58%), while electron-donating groups (e.g., methoxy) improve yields (up to 84%) . Solvent choice (water vs. ethanol) and catalyst loading (10 mol%) are key optimization parameters .
Q. How are structural and purity characteristics validated for this compound class?
- Methodological Answer : Characterization involves a combination of:
- Melting point analysis : Sharp melting points (e.g., 179–248°C) indicate purity .
- Spectroscopy :
- IR : Peaks at ~2190 cm<sup>-1</sup> (C≡N stretch) and ~3350 cm<sup>-1</sup> (NH2) confirm functional groups .
- <sup>1</sup>H/<sup>13</sup>C NMR : Key signals include δ 12.09–12.14 ppm (pyrazole NH) and δ 160–161 ppm (carbonyl carbons) .
- Mass spectrometry : HRMS (ESI) confirms molecular ions (e.g., m/z 331.0116 for bromo derivatives) .
Q. What are the critical factors in optimizing reaction conditions for scale-up?
- Methodological Answer :
- Catalyst selection : Ionic liquids (e.g., [Et3NH][HSO4]) improve atom economy and reduce waste .
- Solvent : Water as a green solvent minimizes toxicity but may require surfactants (e.g., CTACl) to enhance solubility .
- Temperature control : Reflux at 80–100°C balances reaction rate and decomposition risks .
Advanced Research Questions
Q. How do substituents on the aryl ring (e.g., 2-methoxyphenyl vs. 4-chlorophenyl) influence biological activity or physicochemical properties?
- Methodological Answer :
- Biological activity : Methoxy groups enhance vasorelaxant properties (e.g., calcium channel blockade) due to increased electron density, whereas nitro groups reduce efficacy .
- Physicochemical properties : Hydrophobic substituents (e.g., propyl) improve lipid solubility, critical for membrane permeability. For example, 3-propyl derivatives show enhanced bioavailability compared to methyl analogs .
- Data contradiction : While 4-chloro derivatives exhibit moderate antihypertensive activity (in vitro), 2-methoxy analogs show higher efficacy but lower thermal stability .
Q. What strategies resolve contradictions in biological activity data across structurally similar analogs?
- Methodological Answer :
- Dose-response profiling : Compare IC50 values for calcium channel blockade across analogs (e.g., nifedipine as a positive control) .
- Molecular docking : Correlate substituent effects (e.g., methoxy vs. nitro) with binding affinity to L-type calcium channels .
- Meta-analysis : Pool data from analogs (e.g., 10a–10ae in ) to identify trends in substituent-position-activity relationships (SPAR) .
Q. How can green chemistry principles be applied to improve the sustainability of pyrano[2,3-c]pyrazole synthesis?
- Methodological Answer :
- Solvent-free synthesis : Microwave-assisted reactions reduce energy consumption .
- Biocatalysts : Lipases or immobilized enzymes can replace harsh acids/bases .
- Recyclable catalysts : Magnetic nanoparticles functionalized with ionic liquids enable catalyst reuse without loss of activity .
Q. What advanced spectroscopic or computational methods are used to study tautomerism or conformational dynamics in this compound class?
- Methodological Answer :
- Dynamic NMR (DNMR) : Resolves tautomeric equilibria (e.g., pyrazole NH vs. enamine forms) by analyzing temperature-dependent shifts .
- DFT calculations : Predict stable conformers and electronic transitions (e.g., HOMO-LUMO gaps) using Gaussian09 with B3LYP/6-31G(d) basis sets .
- X-ray crystallography : Resolves crystal packing and hydrogen-bonding networks (e.g., π-π stacking in 2-methoxyphenyl derivatives) .
Properties
Molecular Formula |
C23H22N4O2 |
---|---|
Molecular Weight |
386.4 g/mol |
IUPAC Name |
6-amino-4-(2-methoxyphenyl)-1-phenyl-3-propyl-4H-pyrano[2,3-c]pyrazole-5-carbonitrile |
InChI |
InChI=1S/C23H22N4O2/c1-3-9-18-21-20(16-12-7-8-13-19(16)28-2)17(14-24)22(25)29-23(21)27(26-18)15-10-5-4-6-11-15/h4-8,10-13,20H,3,9,25H2,1-2H3 |
InChI Key |
WIAALCXLVWUTHH-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=NN(C2=C1C(C(=C(O2)N)C#N)C3=CC=CC=C3OC)C4=CC=CC=C4 |
Origin of Product |
United States |
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